

# Spectroscopic Profile of 4-Bromo-1H-indole-7-carboxylic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-1H-indole-7-carboxylic acid

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This technical guide offers a detailed overview of the spectroscopic characteristics of **4-Bromo-1H-indole-7-carboxylic acid**, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule in public-domain databases, this document presents predicted data alongside illustrative experimental data from a closely related structural isomer, 5-Bromo-1H-indole-2-carboxylic acid, to provide valuable comparative insights.

## Compound Identification

|                   |   |
|-------------------|---|
| Compound Name     | 4-Bromo-1H-indole-7-carboxylic acid             |
| Molecular Formula | C <sub>9</sub> H <sub>6</sub> BrNO <sub>2</sub> |
| CAS Number        | 1211594-25-0                                    |
| Molecular Weight  | 240.06 g/mol                                    |

## Mass Spectrometry Data

Direct experimental mass spectra for **4-Bromo-1H-indole-7-carboxylic acid** are not readily available. However, predicted data provides insight into its expected mass-to-charge ratios for various adducts.

Table 1: Predicted Mass Spectrometry Data for **4-Bromo-1H-indole-7-carboxylic acid**

| Adduct                            | m/z       |
|-----------------------------------|-----------|
| [M+H] <sup>+</sup>                | 239.96547 |
| [M+Na] <sup>+</sup>               | 261.94741 |
| [M-H] <sup>-</sup>                | 237.95091 |
| [M+NH <sub>4</sub> ] <sup>+</sup> | 256.99201 |
| [M+K] <sup>+</sup>                | 277.92135 |

## Illustrative Spectroscopic Data: 5-Bromo-1H-indole-2-carboxylic acid

To provide a practical spectroscopic context, data from the structural isomer, 5-Bromo-1H-indole-2-carboxylic acid, is presented below.[\[1\]](#) These values offer a reasonable approximation of the types of signals and chemical shifts that could be expected for the target compound, with expected variations due to the different substitution pattern on the indole ring.

### <sup>1</sup>H and <sup>13</sup>C NMR Data

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Data for Ethyl 5-bromo-1H-indole-2-carboxylate (a precursor to the illustrative acid)[\[1\]](#)

| Nucleus         | Chemical Shift ( $\delta$ , ppm) | Multiplicity  | Assignment |
|-----------------|----------------------------------|---------------|------------|
| $^1\text{H}$    | 12.077                           | s             | NH-indole  |
| 7.882           | d                                | Ar-H          |            |
| 7.382           | m                                | Ar-H          |            |
| 7.127           | s                                | Ar-H          |            |
| 4.48            | q                                | $\text{CH}_2$ |            |
| 1.342           | t                                | $\text{CH}_3$ |            |
| $^{13}\text{C}$ | 161.46                           | -             | C=O        |
| 136.37          | -                                | Ar-C          |            |
| 129.07          | -                                | Ar-C          |            |
| 128.91          | -                                | Ar-C          |            |
| 127.66          | -                                | Ar-C          |            |
| 124.67          | -                                | Ar-C          |            |
| 115.09          | -                                | Ar-C          |            |
| 113.06          | -                                | C-Br          |            |
| 107.52          | -                                | Ar-C          |            |
| 61.14           | -                                | $\text{CH}_2$ |            |
| 14.71           | -                                | $\text{CH}_3$ |            |

Note: Data is for the ethyl ester derivative and was acquired in DMSO- $d_6$ . The carboxylic acid proton would be expected to appear as a broad singlet typically above 10 ppm.

## Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorptions for Ethyl 5-bromo-1H-indole-2-carboxylate[1]

| Wavenumber (cm <sup>-1</sup> ) | Functional Group      |
|--------------------------------|-----------------------|
| 3309                           | N-H stretch (indole)  |
| 3080                           | Aromatic C-H stretch  |
| 2970                           | Aliphatic C-H stretch |
| 1693                           | C=O stretch (ester)   |
| 1516, 1462                     | Aromatic C=C stretch  |
| 1246, 1192                     | C-O stretch (ester)   |
| 659                            | C-Br stretch          |

Note: For the carboxylic acid, a broad O-H stretch from approximately 2500-3300 cm<sup>-1</sup> would be expected, and the C=O stretch would likely shift to around 1710 cm<sup>-1</sup>.[\[2\]](#)[\[3\]](#)

## Experimental Protocols

While a specific protocol for **4-Bromo-1H-indole-7-carboxylic acid** is not published, the following general methodologies for related bromoindole compounds can be applied.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is adapted from established methods for similar bromoindole compounds.[\[4\]](#)

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for data acquisition.
- <sup>1</sup>H NMR Acquisition Parameters:
  - Pulse Sequence: A standard single-pulse sequence.
  - Spectral Width: Typically 0-16 ppm.

- Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.
- Relaxation Delay: A delay of 1-5 seconds between pulses.
- <sup>13</sup>C NMR Acquisition Parameters:
  - Pulse Sequence: A proton-decoupled pulse sequence.
  - Spectral Width: Typically 0-220 ppm.
  - Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the <sup>13</sup>C isotope.
  - Relaxation Delay: A delay of 2-5 seconds.

## Infrared (IR) Spectroscopy

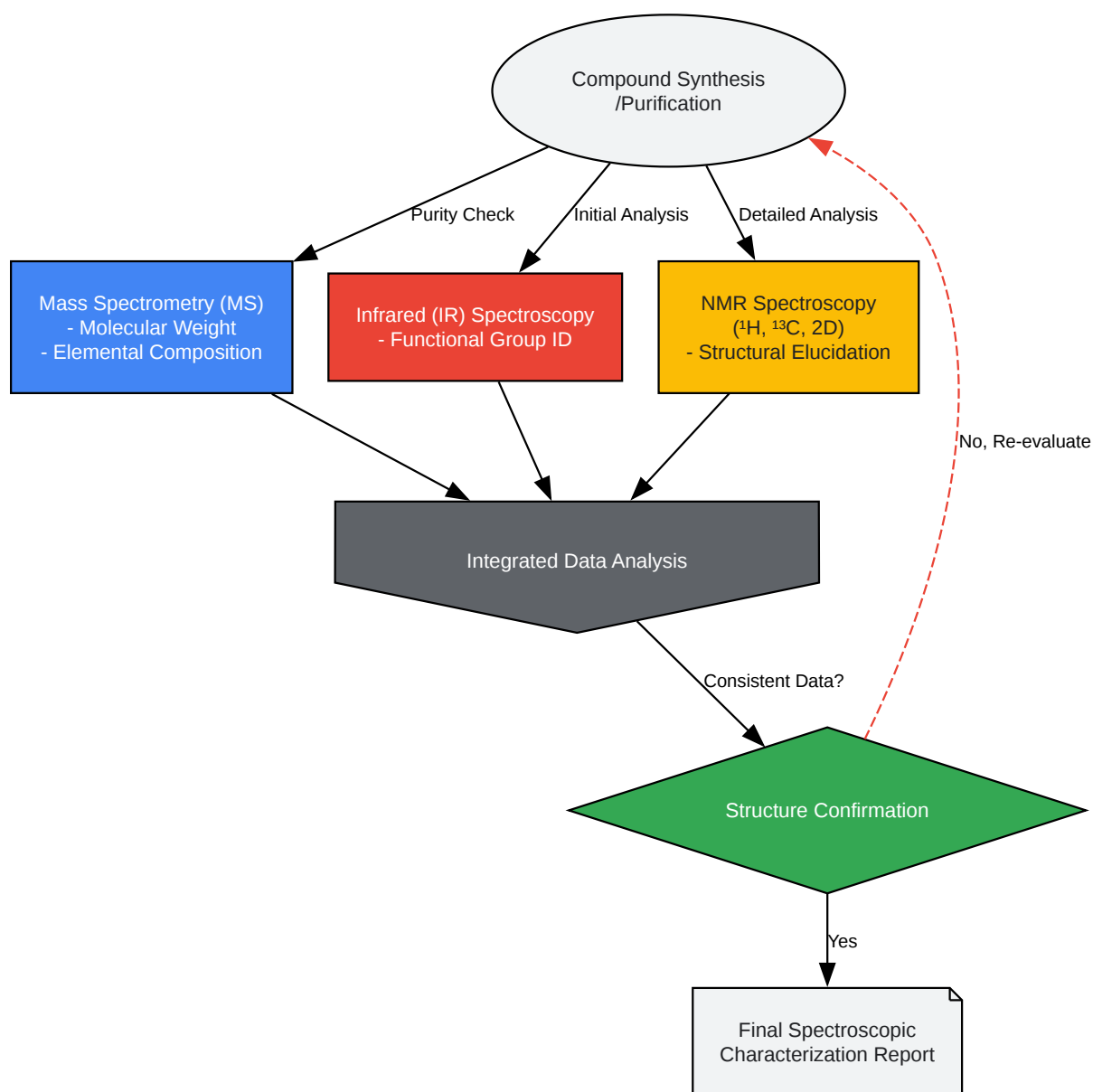
- Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid directly onto the crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup>. A background spectrum is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation using techniques like gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, which can be analyzed in both positive and negative ion modes.
- Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.

## Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as **4-Bromo-1H-indole-7-carboxylic acid**.



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Caption: Logical workflow for spectroscopic analysis.

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